molecular formula C13H19ClN2O2 B12747181 N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride CAS No. 97111-07-4

N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride

Cat. No.: B12747181
CAS No.: 97111-07-4
M. Wt: 270.75 g/mol
InChI Key: ICEOFBNTFFKCED-UHFFFAOYSA-N
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Description

N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethylamino group attached to a phenyl ring, which is further connected to an acetamide moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-nitroacetophenone with ethylamine to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction, often using a reducing agent such as hydrogen in the presence of a palladium catalyst, to convert the nitro group to an amino group.

    Acetylation: The resulting amine is then acetylated using acetic anhydride to form the final product, N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors to modulate signal transduction pathways.

    DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide

Uniqueness

N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is unique due to its specific structural features, such as the ethylamino group and the acetamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

97111-07-4

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

N-[4-[2-(ethylamino)propanoyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-4-14-9(2)13(17)11-5-7-12(8-6-11)15-10(3)16;/h5-9,14H,4H2,1-3H3,(H,15,16);1H

InChI Key

ICEOFBNTFFKCED-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC=C(C=C1)NC(=O)C.Cl

Origin of Product

United States

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